REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8]CC)=O.[CH2:11]([NH2:14])[CH2:12][NH2:13]>C1(C)C=CC=CC=1>[NH2:13][CH2:12][CH2:11][NH:14][C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[O:8]
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Name
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|
Quantity
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12 g
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Type
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reactant
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Smiles
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S1C(=CC=C1)C(=O)OCC
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Name
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|
Quantity
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15.4 mL
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Type
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reactant
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Smiles
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C(CN)N
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 95°-100° C. for 48 hours
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Duration
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48 h
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Type
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CUSTOM
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Details
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Excess ethylenediamine was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in water (150 ml.)
|
Type
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CUSTOM
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Details
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The insoluble material [bis(carboxamide)derivative] was removed by filtration
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Type
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CUSTOM
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Details
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Evaporation of the filtrate
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Type
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CUSTOM
|
Details
|
gave a residue which
|
Type
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CUSTOM
|
Details
|
The mixture was evaporated
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Name
|
|
Type
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product
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Smiles
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NCCNC(=O)C=1SC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |